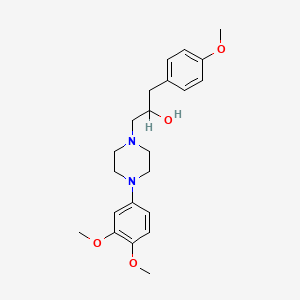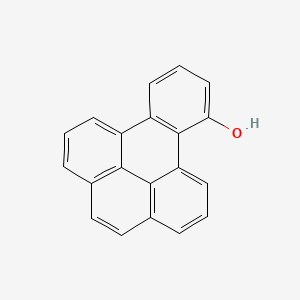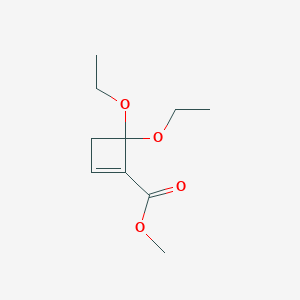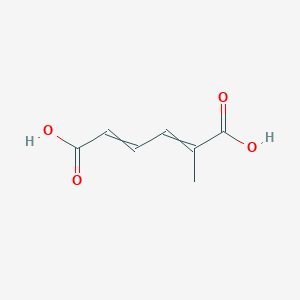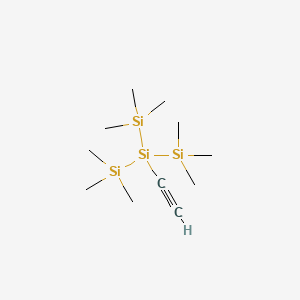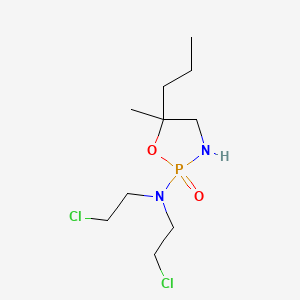
2-(Bis(2-chloroethyl)amino)-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-chloroethyl)amino)-5-methyl-5-propyl-1,3,2-oxazaphospholidine 2-oxide involves the reaction of phosphorous oxychloride (POCl₃) with N,N-bis(2-chloroethyl)amine and 3-aminopropan-1-ol in an inert aprotic organic solvent . The reaction mixture is cooled to a temperature range of -15 to -10°C, and the solution of 3-aminopropan-1-ol is added slowly while maintaining the temperature. The reaction is conducted with continuous stirring and gradual temperature increase until the conversion of the substrates is complete .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent, and reagent addition rates, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclophosphamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a prodrug that requires metabolic activation in the liver to form its active metabolites .
Common Reagents and Conditions
Oxidation: Cyclophosphamide is oxidized by cytochrome P450 enzymes in the liver to form 4-hydroxycyclophosphamide.
Substitution: Cyclophosphamide can undergo substitution reactions, particularly involving the chloroethyl groups.
Major Products Formed
The major active metabolites of cyclophosphamide include 4-hydroxycyclophosphamide and aldophosphamide, which are responsible for its therapeutic effects .
Applications De Recherche Scientifique
Cyclophosphamide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of alkylating agents.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Widely used in chemotherapy regimens for various cancers and in immunosuppressive therapy.
Industry: Employed in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Cyclophosphamide exerts its effects through the formation of active metabolites that alkylate DNA, leading to cross-linking and strand breakage . This disrupts DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The immunosuppressive effects are due to the inhibition of DNA synthesis in immune cells .
Comparaison Avec Des Composés Similaires
Cyclophosphamide is compared with other nitrogen mustard compounds, such as:
Ifosfamide: Similar in structure but has different pharmacokinetics and toxicity profiles.
Melphalan: Another alkylating agent used in cancer treatment, with a different spectrum of activity.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia and has a different mechanism of action.
Cyclophosphamide is unique due to its broad spectrum of activity and its dual role as a chemotherapeutic and immunosuppressive agent .
Propriétés
Numéro CAS |
78219-86-0 |
|---|---|
Formule moléculaire |
C10H21Cl2N2O2P |
Poids moléculaire |
303.16 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-5-methyl-2-oxo-5-propyl-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C10H21Cl2N2O2P/c1-3-4-10(2)9-13-17(15,16-10)14(7-5-11)8-6-12/h3-9H2,1-2H3,(H,13,15) |
Clé InChI |
XHRIWFINAUWDHO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CNP(=O)(O1)N(CCCl)CCCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)

silane](/img/structure/B14454401.png)
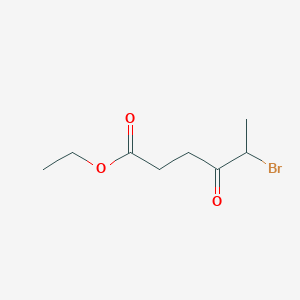
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
